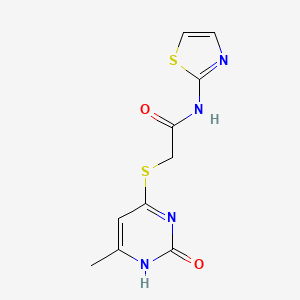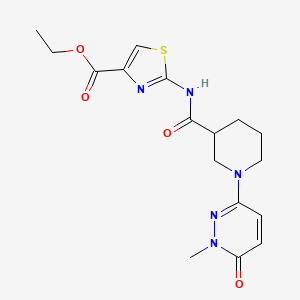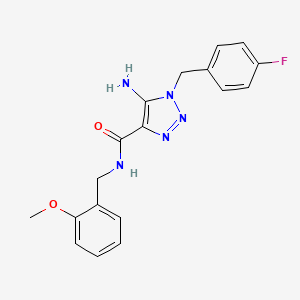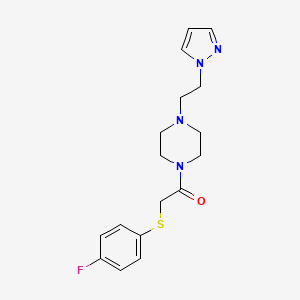![molecular formula C20H17N3O2 B2893640 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-02-7](/img/structure/B2893640.png)
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been involved in studies focusing on the synthesis of novel heterocyclic compounds with potential biological activities. For example, research by Xiao et al. (2008) developed a series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent and selective antagonists for the A2A adenosine receptor or potent pesticide lead compounds, highlighting the compound's role in the synthesis of novel chemical entities with potential applications in medicine and agriculture (Lingyun Xiao, Ke Li, L. Meng, & De-Qing Shi, 2008).
Antibacterial Activity
Rai et al. (2009) explored the antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, indicating the potential of derivatives of the core compound for developing new antibacterial agents. One derivative exhibited significant activity against various bacterial strains, suggesting the chemical framework's relevance in designing new antimicrobials (N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009).
Cytotoxicity and Anti-cancer Activity
The compound has also been examined for its role in synthesizing new derivatives with potential cytotoxic and anti-cancer properties. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's utility in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Electrochemical Behavior
Costea et al. (2006) presented the voltammetric behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, including derivatives of the compound , in nonaqueous media. This study contributes to understanding the electrochemical properties of such compounds, which is essential for their potential applications in chemical sensors or as intermediates in organic syntheses (L. Costea, Vasile Bercean, V. Badea, K. Gerdes, & U. Jordis, 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant alterations in cell cycle progression . This inhibition is likely achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds .
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
Similar compounds have shown potent dual activity against examined cell lines and cdk2 . They have also induced apoptosis within HCT cells .
Action Environment
The design of similar compounds has considered the influence of electron-donating groups at position 7 on the fused ring, which improves both the absorption and emission behaviors . This suggests that the compound’s action could be influenced by its chemical environment.
Eigenschaften
IUPAC Name |
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-7-16(8-10-17)18-13-19-20(24)22(11-12-23(19)21-18)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBDWHKIZYRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-(2,5-dichloropyridine-4-amido)phenyl]carbamate](/img/structure/B2893557.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2893558.png)

![N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide](/img/structure/B2893563.png)


![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2893569.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2893570.png)


![2-{[1-(5-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-N-(4-ethoxy-3-methoxybenzyl)propanamide](/img/structure/B2893576.png)


